molecular formula C28H54O16 B8106470 Bis-PEG12-acid

Bis-PEG12-acid

Cat. No.: B8106470
M. Wt: 646.7 g/mol
InChI Key: BWTKNCGJGMISKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-PEG12-acid is a polyethylene glycol-based compound that contains two terminal carboxylic acid groups. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The compound’s structure allows it to join two essential ligands, facilitating the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis-PEG12-acid is synthesized through the polymerization of ethylene oxide, followed by the introduction of terminal carboxylic acid groups. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization reactors and precise control of reaction conditions to ensure high purity and yield. The process is typically carried out under an inert atmosphere to prevent oxidation and contamination.

Types of Reactions:

Common Reagents and Conditions:

    Coupling Reagents: EDC, DIC, DCC

    Dehydrating Agents: DCC, N,N’-diisopropylcarbodiimide (DIC)

    Solvents: Dichloromethane, dimethylformamide (DMF)

Major Products:

Mechanism of Action

Bis-PEG12-acid functions as a linker in PROTACs, which contain two different ligands connected by the polyethylene glycol-based linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

  • Bis-PEG1-acid
  • Bis-PEG2-acid
  • Bis-PEG3-acid
  • Bis-PEG4-acid
  • Bis-PEG5-acid
  • Bis-PEG6-acid
  • Bis-PEG7-acid
  • Bis-PEG8-acid
  • Bis-PEG9-acid
  • Bis-PEG10-acid
  • Bis-PEG11-acid
  • Bis-PEG13-acid
  • Bis-PEG14-acid
  • Bis-PEG15-acid
  • Bis-PEG17-acid
  • Bis-PEG18-acid
  • Bis-PEG29-acid

Uniqueness: Bis-PEG12-acid stands out due to its optimal length, which provides a balance between flexibility and stability, making it highly effective as a linker in PROTACs. Its hydrophilic nature enhances solubility in aqueous media, which is crucial for biological applications.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54O16/c29-27(30)1-3-33-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-25-26-44-24-22-42-20-18-40-16-14-38-12-10-36-8-6-34-4-2-28(31)32/h1-26H2,(H,29,30)(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTKNCGJGMISKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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